Home > Products > Screening Compounds P18149 > N-ButyldeoxymannojirimycinHCl
N-ButyldeoxymannojirimycinHCl -

N-ButyldeoxymannojirimycinHCl

Catalog Number: EVT-8352920
CAS Number:
Molecular Formula: C10H22ClNO4
Molecular Weight: 255.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Butyldeoxymannojirimycin hydrochloride typically involves a multi-step chemical process:

  1. Reduction of Nojirimycin: The initial step involves the reduction of nojirimycin to form deoxymannojirimycin.
  2. Alkylation: The next step introduces a butyl group to the nitrogen atom of deoxymannojirimycin. This reaction is often facilitated by alkylating agents under controlled conditions to ensure selectivity and yield.
  3. Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
Molecular Structure Analysis

Structure and Data

N-Butyldeoxymannojirimycin hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C_{12}H_{23}N_{1}O_{5}·HCl
  • Molecular Weight: Approximately 283.78 g/mol

The structure features a butyl group attached to the nitrogen atom, which is crucial for its biological activity. The compound's stereochemistry plays a significant role in its interaction with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

N-Butyldeoxymannojirimycin hydrochloride participates in several types of chemical reactions:

  • Enzyme Inhibition: It primarily acts as an inhibitor for glucosyltransferases and alpha-glucosidases, which are critical in carbohydrate metabolism.
  • Substitution Reactions: The hydroxyl groups can undergo substitution reactions under acidic or basic conditions.
  • Hydrolysis: The compound may also be hydrolyzed under specific conditions, leading to the release of butyl derivatives.

Common reagents used in these reactions include various acids for hydrolysis and bases for substitution reactions.

Mechanism of Action

Process and Data

The mechanism of action of N-Butyldeoxymannojirimycin hydrochloride involves its competitive inhibition of glycosyltransferases, particularly ceramide glucosyltransferase. By mimicking the substrate, it binds to the active site of the enzyme, preventing the conversion of ceramide to glucosylceramide. This inhibition leads to decreased levels of glucosylceramide in lysosomes, which is beneficial in treating disorders like Gaucher's disease.

In vitro studies have shown that this compound effectively reduces glucosylceramide accumulation, thereby alleviating symptoms associated with lysosomal storage diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Butyldeoxymannojirimycin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

These properties make it suitable for pharmaceutical applications where solubility and stability are critical factors.

Applications

Scientific Uses

N-Butyldeoxymannojirimycin hydrochloride has several significant applications in scientific research:

  1. Therapeutic Use: It is currently being evaluated for its efficacy in treating lysosomal storage disorders such as Gaucher's disease.
  2. Biochemical Research: Used as a tool compound to study glycosphingolipid metabolism and enzyme kinetics.
  3. Drug Development: Serves as a lead compound for developing more selective inhibitors with fewer side effects compared to traditional therapies.

These applications highlight its importance not only in clinical settings but also in advancing our understanding of carbohydrate metabolism .

Historical Context and Development of Iminosugar-Based Therapeutics

Evolution of Deoxynojirimycin Derivatives in Glycosidase Inhibition Research

The discovery of nojirimycin (5-amino-5-deoxy-glucopyranose) in the 1960s from Streptomyces bacterial strains marked a pivotal advancement in glycosidase inhibition research. This natural iminosugar, characterized by a nitrogen atom replacing the endocyclic oxygen in the sugar ring, demonstrated potent antibiotic and glycosidase-inhibiting properties [1]. Its structural similarity to glucose transition states enabled competitive inhibition of enzymes involved in carbohydrate processing. However, nojirimycin's inherent instability due to its hemiaminal structure limited its therapeutic utility, driving the development of more stable analogs [8].

The reduction of nojirimycin yielded 1-deoxynojirimycin (1,5-dideoxy-1,5-imino-D-glucitol, DNJ), a benchmark iminosugar exhibiting enhanced stability and significant inhibition of α-glucosidases (Ki = 0.44 μM) [1] [8]. Concurrently, natural product exploration revealed configurationally distinct analogs: mannojirimycin (mannose mimic) and galactonojirimycin (galactose mimic), highlighting the stereochemical dependence of glycosidase inhibition [1]. These early findings established the foundation for structure-activity relationship (SAR) studies, revealing that:

  • The basic nitrogen (protonatable under physiological pH) is essential for mimicking oxocarbenium ion transition states during glycosidic bond cleavage [8].
  • Hydroxyl group stereochemistry dictates enzyme specificity (e.g., mannojirimycin targets mannosidases; galactonojirimycin targets β-galactosidases) [1].
  • N-Substitution significantly modulates potency, selectivity, and biodistribution [1] [5].

Table 1: Key Early Iminosugars and Their Glycosidase Inhibition Profiles

IminosugarNatural SourceCore Sugar MimicPrimary Glycosidase Target(s)Significance
NojirimycinStreptomyces spp.Glucoseα/β-GlucosidasesFirst natural iminosugar; unstable hemiaminal
1-Deoxynojirimycin (DNJ)Synthetic/NaturalGlucoseα-Glucosidases (Ki ~0.44 μM)Stable; prototype for therapeutic development
MannojirimycinStreptomyces spp.Mannoseα-MannosidasesDemonstrated configurational specificity importance
GalactonojirimycinStreptomyces spp.Galactoseβ-GalactosidasesConfirmed broad applicability beyond gluco-configuration

The subsequent exploration of N-alkylated DNJ derivatives aimed to enhance pharmacological properties. Introducing alkyl chains (e.g., methyl, butyl, nonyl) onto the iminosugar nitrogen altered enzyme target specificity. Shorter chains (methyl) primarily inhibited digestive α-glucosidases, leading to drugs like Miglitol for type 2 diabetes. Longer alkyl chains (nonyl) shifted activity towards inhibiting endoplasmic reticulum (ER) α-glucosidases I/II, impacting viral glycoprotein processing [1] [7]. Crucially, N-butyl-deoxynojirimycin (NB-DNJ, Miglustat, Zavesca®), emerged as a molecule capable of inhibiting both ER glucosidases and, significantly, glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid (GSL) biosynthesis [1] [3]. This dual activity underpinned its therapeutic application in Gaucher disease.

Rational Design of N-Butyldeoxynojirimycin as a Glycosphingolipid Pathway Modulator

The development of N-Butyldeoxynojirimycin (NB-DNJ) represented a deliberate strategy to target glycosphingolipid (GSL) biosynthesis for treating lysosomal storage disorders (LSDs), particularly Gaucher disease. This disease arises from deficient glucocerebrosidase (GCase) activity, leading to pathological accumulation of glucosylceramide (GlcCer) in macrophages. The therapeutic rationale involved reducing the synthesis of the accumulating substrate (substrate reduction therapy, SRT) [3].

The design of NB-DNJ stemmed from key insights:

  • Core Scaffold Optimization: Starting from DNJ, the glucose-mimic, ensured specificity towards glucosylceramide synthase (GCS), the enzyme transferring glucose to ceramide to form GlcCer [1] [3].
  • N-Alkylation for Enhanced Selectivity and Pharmacokinetics: Adding the N-butyl chain served multiple purposes:
  • Increased Lipophilicity: Enhanced membrane permeability and oral bioavailability compared to the polar parent DNJ [1] [3].
  • Induction of GCS Inhibition: While DNJ itself inhibits GCS weakly, the N-butyl chain was found to be optimal for potent and selective inhibition of GCS. Longer chains (e.g., nonyl, NN-DNJ) showed increased GCS inhibition but also greater off-target effects [1] [3].
  • Modulation of ER Glucosidase Inhibition: The N-butyl chain also conferred potent inhibition of ER α-glucosidases I and II, which process N-linked glycans on nascent glycoproteins. While relevant to its antiviral potential, this was an ancillary effect in the context of GSL biosynthesis modulation for LSDs [1] [7].
  • Conformational Preorganization: Recent research underscores the critical role of the C6 side chain conformation in glycosidase inhibition. Iminosugars locked in the gauche,gauche (gg) conformation exhibit significantly higher potency (6-27 fold) than those in the gauche,trans (gt) conformation or flexible analogs like DNJ itself. This is attributed to reduced entropic penalty upon binding and better mimicry of enzyme-bound transition states [5]. While specific data for NB-DNJ's conformation is limited in the provided results, this principle highlights the sophistication achievable in future iminosugar design.

Properties

Product Name

N-ButyldeoxymannojirimycinHCl

IUPAC Name

1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

Molecular Formula

C10H22ClNO4

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H

InChI Key

QPAFAUYWVZMWPR-UHFFFAOYSA-N

SMILES

CCCCN1CC(C(C(C1CO)O)O)O.Cl

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.